(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to a methanol moiety, with a 3,5-dimethylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: (1-(3,5-Dimethylbenzyl)cyclopropyl)carboxylic acid.
Reduction: (1-(3,5-Dimethylbenzyl)cyclopropyl)methane.
Substitution: 4-nitro-(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol.
Scientific Research Applications
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting their reactivity and interactions. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzylcyclopropyl)methanol
- (1-(4-Methylbenzyl)cyclopropyl)methanol
- (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of two methyl groups on the benzyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7,14H,3-4,8-9H2,1-2H3 |
InChI Key |
HUOCVLZVLVWNAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2(CC2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.